N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline
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Overview
Description
N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the thiazole derivative with a nitroaniline derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring and nitrophenyl group make it a potential candidate for drug development, particularly for antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can interact with metal ions or other biomolecules, while the nitrophenyl group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Nitrophenyl Derivatives: Compounds such as nitrobenzene and dinitrophenol are similar in having nitro groups attached to an aromatic ring and are used in various industrial applications.
Uniqueness
N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline is unique due to its combination of a thiazole ring, nitrophenyl group, and aniline moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
39874-99-2 |
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Molecular Formula |
C15H10N6O4S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-5-[(2-nitrophenyl)diazenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10N6O4S/c16-15-17-13(9-4-3-5-10(8-9)20(22)23)14(26-15)19-18-11-6-1-2-7-12(11)21(24)25/h1-8H,(H2,16,17) |
InChI Key |
MFZYDFKTWLLNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(S2)N)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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